Methyl 3-bromo-1-(2-methoxyethyl)-1H-indole-5-carboxylate
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Overview
Description
Methyl 3-bromo-1-(2-methoxyethyl)-1H-indole-5-carboxylate: is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are widely used in pharmaceuticals and agrochemicals. This particular compound is characterized by the presence of a bromine atom at the 3-position, a methoxyethyl group at the 1-position, and a carboxylate ester at the 5-position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-bromo-1-(2-methoxyethyl)-1H-indole-5-carboxylate typically involves the bromination of an indole derivative followed by esterification. One common method includes:
Bromination: Starting with 1-(2-methoxyethyl)-1H-indole, bromination is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane.
Esterification: The brominated product is then subjected to esterification with methanol in the presence of a catalyst like sulfuric acid to yield the final compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in Methyl 3-bromo-1-(2-methoxyethyl)-1H-indole-5-carboxylate can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to remove the bromine atom.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
- Substitution reactions yield various substituted indoles.
- Oxidation and reduction reactions yield oxidized or reduced derivatives of the compound.
- Hydrolysis yields the corresponding carboxylic acid .
Scientific Research Applications
Chemistry: Methyl 3-bromo-1-(2-methoxyethyl)-1H-indole-5-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine: In biological research, this compound can be used to study the effects of indole derivatives on various biological pathways. It may also serve as a precursor for the synthesis of potential pharmaceutical agents with anti-inflammatory, anticancer, or antimicrobial properties .
Industry: In the agrochemical industry, indole derivatives are often used in the development of plant growth regulators and pesticides. This compound could be explored for similar applications.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-1-(2-methoxyethyl)-1H-indole-5-carboxylate depends on its specific applicationThe bromine atom and methoxyethyl group may enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects .
Comparison with Similar Compounds
3-Bromoindole: Lacks the methoxyethyl and carboxylate groups, making it less versatile in certain reactions.
1-(2-Methoxyethyl)-1H-indole:
Indole-5-carboxylate: Lacks the bromine and methoxyethyl groups, which may reduce its biological activity.
Uniqueness: Methyl 3-bromo-1-(2-methoxyethyl)-1H-indole-5-carboxylate is unique due to the combination of functional groups that confer specific reactivity and potential biological activity. The presence of the bromine atom allows for further functionalization, while the methoxyethyl and carboxylate groups enhance its solubility and interaction with biological targets .
Properties
IUPAC Name |
methyl 3-bromo-1-(2-methoxyethyl)indole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO3/c1-17-6-5-15-8-11(14)10-7-9(13(16)18-2)3-4-12(10)15/h3-4,7-8H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRSEVCTZBTGHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=C1C=CC(=C2)C(=O)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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